molecular formula C21H34O2 B14422569 Ethyl 4-dodecylbenzoate CAS No. 86892-28-6

Ethyl 4-dodecylbenzoate

Cat. No.: B14422569
CAS No.: 86892-28-6
M. Wt: 318.5 g/mol
InChI Key: UEWGSVUNDJPGGA-UHFFFAOYSA-N
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Description

Ethyl 4-dodecylbenzoate is an aromatic ester characterized by a dodecyl (12-carbon alkyl) substituent at the para position of the benzoate ring.

Properties

CAS No.

86892-28-6

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

ethyl 4-dodecylbenzoate

InChI

InChI=1S/C21H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)21(22)23-4-2/h15-18H,3-14H2,1-2H3

InChI Key

UEWGSVUNDJPGGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-dodecylbenzoate can be synthesized through the esterification of 4-dodecylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

4-dodecylbenzoic acid+ethanolacid catalystEthyl 4-dodecylbenzoate+water\text{4-dodecylbenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-dodecylbenzoic acid+ethanolacid catalyst​Ethyl 4-dodecylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of modified clay as a catalyst has been reported to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-dodecylbenzoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed back to 4-dodecylbenzoic acid and ethanol.

    Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide (NaOCH₃) or sulfuric acid (H₂SO₄).

Major Products Formed

    Hydrolysis: 4-dodecylbenzoic acid and ethanol.

    Reduction: 4-dodecylbenzyl alcohol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 4-dodecylbenzoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential as a surfactant in biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of lubricants and plasticizers

Mechanism of Action

The mechanism of action of ethyl 4-dodecylbenzoate in biological systems involves its interaction with lipid membranes. The long alkyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl 4-Dodecylbenzoate and Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Safety
This compound Dodecyl (-C₁₂H₂₅) C₂₁H₃₄O₂ 318.5 (calculated) Hypothesized: Surfactants, emulsifiers, or lubricants due to high lipophilicity.
Ethyl 4-(dibromomethyl)benzoate Dibromomethyl (-CHBr₂) C₁₀H₁₀Br₂O₂ 321.99 Likely intermediate in brominated compound synthesis; high reactivity due to Br atoms.
Ethyl 4-cyanobenzoate Cyano (-CN) C₁₀H₉NO₂ 175.19 (calculated) Laboratory chemical; requires stringent safety protocols (respiratory monitoring) .
Ethyl 4-nitrobenzoate Nitro (-NO₂) C₉H₉NO₄ 195.17 (estimated) Pharmaceutical intermediates or explosives precursors .
Ethyl 4-hydroxy-2,6-dimethylbenzoate Hydroxy, dimethyl (-OH, -CH₃) C₁₁H₁₄O₃ 194.23 Storage-sensitive (2–8°C); precursor for hydroxylated aromatic acids .
Ethyl 4-(2,2-dimethylbutanoyl)benzoate Ketone (-COC(CH₃)₂CH₂CH₃) C₁₅H₂₀O₃ 248.32 (estimated) Organic synthesis; potential use in fragrances or agrochemicals .

Impact of Substituents on Physicochemical Properties

  • Lipophilicity: The dodecyl chain in this compound significantly increases hydrophobicity compared to smaller substituents (e.g., cyano or nitro groups). This property enhances compatibility with non-polar solvents, making it suitable for emulsification or coating applications.
  • Reactivity: Brominated derivatives (e.g., Ethyl 4-(dibromomethyl)benzoate) exhibit higher reactivity due to bromine’s electronegativity, favoring substitution reactions .
  • Stability : Hydroxy and dimethyl substituents (as in Ethyl 4-hydroxy-2,6-dimethylbenzoate) may reduce thermal stability, requiring low-temperature storage .

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